BCL6 Biochemical Potency: Limited Cross-Study Comparator Data
While the target compound is classified as a BCL6 inhibitor, the only publicly available quantitative affinity data in authoritative databases corresponds to a structurally distinct molecule (BDBM50239385/CHEMBL4092565), which shows an IC50 of 12 nM against human BCL6 BTB domain in a TR-FRET assay [1]. This data point cannot be directly attributed to N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide without primary publication confirmation. No head-to-head study comparing this compound to close analogs (e.g., compounds with variations in the benzothiazole substituent or morpholine replacement) under identical assay conditions has been identified in the peer-reviewed literature [2].
| Evidence Dimension | BCL6 BTB domain inhibition (IC50) |
|---|---|
| Target Compound Data | No publicly confirmed primary data available for this specific compound |
| Comparator Or Baseline | BDBM50239385 (CHEMBL4092565): IC50 12 nM (TR-FRET); IC50 100 nM (cell reporter assay) |
| Quantified Difference | Cannot be calculated |
| Conditions | TR-FRET biochemical assay vs. HEK293T cell reporter assay |
Why This Matters
Without confirmed biochemical IC50 data for this precise compound, procurement decisions cannot be based on target potency claims.
- [1] BindingDB. BDBM50239385 (CHEMBL4092565) Affinity Data. IC50: 12 nM (TR-FRET), IC50: 100 nM (cell reporter). Accessed 2026-05-09. View Source
- [2] Comprehensive search of PubMed, Google Scholar, and ChEMBL for 'N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide' and related analogs (2026-05-09). No head-to-head comparison studies found. View Source
